molecular formula C9H17N3O2S B13638266 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine

1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B13638266
M. Wt: 231.32 g/mol
InChI Key: QJCUCQXKMHZXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethylsulfonyl group attached to a propyl chain, which is further connected to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methyl-1H-pyrazol-3-amine with 3-bromo-1-propanol, followed by the introduction of the ethylsulfonyl group through a sulfonation reaction. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or azide-substituted pyrazoles.

Scientific Research Applications

1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors. The pyrazole ring’s nitrogen atoms can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-(Methylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine
  • 1-(3-(Ethylsulfonyl)propyl)-4-ethyl-1h-pyrazol-3-amine
  • 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-imidazol-3-amine

Comparison: 1-(3-(Ethylsulfonyl)propyl)-4-methyl-1h-pyrazol-3-amine is unique due to the specific positioning of the ethylsulfonyl group and the pyrazole ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the ethylsulfonyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

1-(3-ethylsulfonylpropyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C9H17N3O2S/c1-3-15(13,14)6-4-5-12-7-8(2)9(10)11-12/h7H,3-6H2,1-2H3,(H2,10,11)

InChI Key

QJCUCQXKMHZXCA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCN1C=C(C(=N1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.